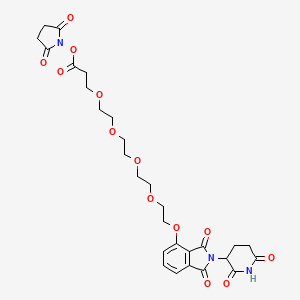

Thalidomide-O-PEG4-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O13/c32-21-5-4-19(26(36)29-21)30-27(37)18-2-1-3-20(25(18)28(30)38)43-17-16-42-15-14-41-13-12-40-11-10-39-9-8-24(35)44-31-22(33)6-7-23(31)34/h1-3,19H,4-17H2,(H,29,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOQEZXJMMXWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Overview of Thalidomide-O-PEG4-NHS Ester

An In-Depth Technical Guide to Thalidomide-O-PEG4-NHS Ester for Drug Development Professionals

This compound is a bifunctional, PEG-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It is a synthetic compound that incorporates a thalidomide (B1683933) derivative, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 4-unit polyethylene (B3416737) glycol (PEG) spacer to a reactive N-hydroxysuccinimide (NHS) ester.[4][5][6][7] The NHS ester group enables covalent conjugation to primary amine moieties present on a target protein ligand, thus facilitating the creation of a complete PROTAC molecule.[4][5][6] PROTACs synthesized using this linker leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a powerful therapeutic modality for various diseases, including cancer and neurodegenerative disorders.[1][8]

Core Chemical and Physical Properties

The physical and chemical characteristics of this compound are critical for its handling, reaction setup, and the properties of the resulting PROTAC. Key quantitative data are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 1-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oate | |

| CAS Number | 2411681-88-2 | [4][7] |

| Molecular Formula | C28H33N3O13 | [7] |

| Molecular Weight | 619.58 g/mol | |

| Purity | ≥95% - 98% | [5][7] |

| Physical Form | Solid / Oil | [7] |

| Solubility | Soluble in DCM, DMF, DMSO | [7][9] |

| Storage Conditions | Store at -20°C, sealed, away from moisture. | [1] |

| Stability | Stable for at least 6 months at -20°C. | [6][7] |

Mechanism of Action in PROTAC-Mediated Degradation

The fundamental role of this compound is to act as a key building block for a PROTAC. Once conjugated to a target-specific ligand, the resulting PROTAC hijacks the ubiquitin-proteasome pathway. The process involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome.

Caption: PROTAC mechanism: from ternary complex formation to proteasomal degradation.

Experimental Protocol: PROTAC Synthesis

This section provides a detailed methodology for the conjugation of this compound to a ligand containing a primary amine.

4.1 Materials and Reagents

-

This compound

-

Target protein ligand (containing a primary amine, -NH2)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Tertiary base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reaction buffer (for aqueous reactions): 0.1 M sodium bicarbonate or phosphate (B84403) buffer (pH 8.3-8.5)[9]

-

Reaction vessel (e.g., glass vial with a magnetic stirrer)

-

Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

4.2 Step-by-Step Conjugation Protocol

-

Reagent Preparation:

-

Carefully weigh the target protein ligand and dissolve it in a minimal volume of anhydrous DMF or DMSO.

-

In a separate vial, dissolve 1.1 to 1.5 molar equivalents of this compound in anhydrous DMF or DMSO. The fresh solution should be used immediately.[9]

-

-

Reaction Setup:

-

To the stirred solution of the target ligand, add 2-3 molar equivalents of a tertiary base (e.g., DIPEA). The base acts as a catalyst by deprotonating the primary amine on the ligand, increasing its nucleophilicity.

-

Slowly add the this compound solution dropwise to the ligand solution.

-

-

Reaction Incubation:

-

Allow the reaction to proceed at room temperature for 2-12 hours. The optimal reaction time can vary depending on the reactivity of the ligand.

-

Monitor the reaction progress periodically using analytical HPLC-MS to track the consumption of starting materials and the formation of the desired PROTAC product.

-

-

Purification:

-

Once the reaction is complete, the crude mixture can be directly purified.

-

Use preparative reverse-phase HPLC (RP-HPLC) to isolate the final PROTAC conjugate from unreacted starting materials and byproducts.

-

-

Verification and Characterization:

-

Confirm the molecular weight of the purified product using high-resolution mass spectrometry (HRMS).

-

Verify the structure and confirm successful conjugation using 1H and 13C NMR spectroscopy.

-

Assess the purity of the final compound using analytical HPLC (purity should typically be >95%).

-

-

Storage:

-

Lyophilize the pure HPLC fractions to obtain the final PROTAC as a solid.

-

Store the final product at -20°C or -80°C to ensure long-term stability.

-

Caption: Workflow for the synthesis of a PROTAC using this compound.

Applications in Research and Drug Development

This compound is a foundational tool for developing PROTACs across multiple therapeutic areas. Its utility lies in providing a validated E3 ligase handle and a flexible linker that can be readily attached to various target ligands.

-

Oncology: PROTACs are extensively explored for degrading cancer-promoting proteins, such as androgen and estrogen receptors in prostate and breast cancer, respectively.[8]

-

Neurodegenerative Diseases: This technology shows promise for clearing pathogenic protein aggregates, such as tau or α-synuclein, which are implicated in Alzheimer's and Parkinson's diseases.[8]

-

Autoimmune and Inflammatory Disorders: PROTACs can be designed to degrade specific kinases or transcription factors that drive inflammatory responses, offering a novel approach to treating autoimmune conditions.[8]

The PEG4 linker component is particularly advantageous as it can improve the aqueous solubility and pharmacokinetic properties of the final PROTAC molecule, which are critical factors in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labshake.com [labshake.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. This compound, 2411681-88-2 | BroadPharm [broadpharm.com]

- 5. Thalidomide-O-PEG4-NHS - CD Bioparticles [cd-bioparticles.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. PROTAC Linker | AxisPharm [axispharm.com]

- 9. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Thalidomide-O-PEG4-NHS Ester: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-O-PEG4-NHS ester, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). The document details its chemical structure, physicochemical properties, and its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN). Furthermore, this guide outlines detailed, synthesized experimental protocols for its preparation and its conjugation to target protein ligands for the creation of PROTACs. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its application in targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional molecule integral to the design and synthesis of PROTACs.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] This is achieved by linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase via a flexible linker.

This compound serves as a cornerstone for PROTACs that engage the Cereblon (CRBN) E3 ligase complex. It is composed of three key moieties:

-

A Thalidomide derivative: This part of the molecule binds specifically to the CRBN E3 ligase, effectively "hijacking" it.

-

A tetraethylene glycol (PEG4) linker: This hydrophilic spacer connects the two active ends of the molecule, providing the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

An N-Hydroxysuccinimide (NHS) ester: This highly reactive group enables the covalent conjugation of the molecule to a primary amine on the target protein ligand, forming a stable amide bond.[3]

The strategic combination of these three components in this compound makes it a versatile and widely used tool in the development of novel therapeutics based on targeted protein degradation.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₈H₃₃N₃O₁₃ | [4] |

| Molecular Weight | 619.57 g/mol | [4] |

| CAS Number | 2411681-88-2 | [1] |

| Appearance | Light yellow to light brown oil or solid | [1][5] |

| Purity | ≥95% (typically ≥98%) | [6][7][8] |

| Solubility | Soluble in DCM and DMSO | [5][7] |

| Storage Conditions | Store at -20°C, sealed and away from moisture. For long-term storage, -80°C is recommended. | [1] |

| SMILES | O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCOC2=CC=CC(C(N3C(CC4)C(NC4=O)=O)=O)=C2C3=O | [1] |

| InChI Key | ITOQEZXJMMXWEQ-UHFFFAOYSA-N | [8] |

Mechanism of Action in PROTACs

The primary function of this compound is to serve as a key building block for PROTACs that induce the degradation of a specific target protein. The general mechanism is as follows:

-

PROTAC Formation: this compound is chemically conjugated to a ligand that specifically binds to a target protein of interest. This reaction typically occurs between the NHS ester and a primary amine on the target protein ligand.

-

Ternary Complex Formation: Once the PROTAC is introduced into a cellular environment, its two ends bind simultaneously to the target protein and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide detailed, synthesized protocols for the preparation of this compound and its subsequent use in the synthesis of a PROTAC.

Synthesis of this compound

This synthesis is a two-step process starting from 4-hydroxythalidomide and a commercially available PEG linker with a carboxylic acid and a protected alcohol.

Step 1: Synthesis of Thalidomide-O-PEG4-acid

This step involves a Williamson ether synthesis to couple 4-hydroxythalidomide with a suitable PEG4 linker.

-

Materials:

-

4-Hydroxythalidomide

-

tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl carbonate (or a similar protected PEG4-alcohol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for column chromatography).

-

-

Procedure:

-

Tosylation of the PEG4 linker:

-

Dissolve the protected PEG4-alcohol in anhydrous DCM.

-

Add triethylamine (B128534) (TEA) or pyridine (B92270) as a base.

-

Cool the solution to 0°C and slowly add TsCl.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the tosylated PEG linker by column chromatography.

-

-

Coupling with 4-Hydroxythalidomide:

-

To a solution of 4-hydroxythalidomide in anhydrous DMF, add K₂CO₃ or Cs₂CO₃.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the tosylated PEG linker in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction, filter the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the protected Thalidomide-O-PEG4-ester.

-

-

Deprotection to form the carboxylic acid:

-

Dissolve the purified product in DCM.

-

Add TFA and stir at room temperature for 2-4 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield Thalidomide-O-PEG4-acid.

-

-

Step 2: Synthesis of this compound from Thalidomide-O-PEG4-acid

This step involves the activation of the carboxylic acid with N-hydroxysuccinimide.

-

Materials:

-

Thalidomide-O-PEG4-acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous DMF or DCM

-

Standard workup and purification reagents.

-

-

Procedure:

-

Dissolve Thalidomide-O-PEG4-acid in anhydrous DMF or DCM.

-

Add NHS and EDC (or DCC) to the solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

If using DCC, a urea (B33335) byproduct will precipitate and can be removed by filtration.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Caption: Proposed synthesis workflow for this compound.

General Protocol for PROTAC Synthesis using this compound

This protocol describes the conjugation of this compound to a small molecule ligand containing a primary amine.

-

Materials:

-

This compound

-

Amine-containing target protein ligand

-

Anhydrous DMF or DMSO

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Analytical and preparative HPLC for reaction monitoring and purification

-

LC-MS and NMR for product characterization

-

-

Procedure:

-

Dissolve the amine-containing target protein ligand in anhydrous DMF or DMSO.

-

Add TEA or DIPEA to the solution to act as a base (typically 1.5-2.0 equivalents).

-

Add a solution of this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours. The reaction progress should be monitored by analytical HPLC or LC-MS.

-

Once the reaction is complete, the crude product can be purified by preparative HPLC.

-

The fractions containing the desired PROTAC are collected, and the solvent is removed under reduced pressure (e.g., by lyophilization).

-

The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy.

-

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a powerful and versatile chemical tool that has become indispensable in the field of targeted protein degradation. Its well-defined structure, predictable reactivity, and role in recruiting the CRBN E3 ligase make it a fundamental building block for the rational design and synthesis of PROTACs. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their drug discovery and development endeavors. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily applicable bifunctional linkers like this compound will undoubtedly continue to grow.

References

- 1. neb.com [neb.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 5. tandfonline.com [tandfonline.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

Synthesis of Thalidomide-O-PEG4-NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Thalidomide-O-PEG4-NHS ester, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, detailed experimental protocols, and key data for the synthesis of this important E3 ligase ligand conjugate.

Introduction

This compound is a heterobifunctional molecule that incorporates the thalidomide (B1683933) moiety, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a tetraethylene glycol (PEG4) linker with a terminal N-hydroxysuccinimide (NHS) ester. The NHS ester functionality allows for facile covalent conjugation to primary or secondary amines on a target protein ligand, forming a stable amide bond. This molecule is a fundamental building block in the construction of PROTACs, which are designed to induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.

Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process. The first key step involves the formation of the ether linkage between 4-hydroxythalidomide and a protected PEG4-carboxylic acid derivative. The second step is the activation of the resulting carboxylic acid to an NHS ester.

A logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | >98% |

| tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate | C₁₄H₂₈O₇ | 308.37 | >95% |

| Thalidomide-O-PEG4-COOH | C₂₂H₂₆N₂O₁₀ | 478.45 | >95% |

| This compound | C₂₆H₂₉N₃O₁₂ | 575.53 | >95% |

Experimental Protocols

Step 1: Synthesis of Thalidomide-O-PEG4-COOH

This procedure involves three sub-steps: activation of the PEG4 linker, alkylation of 4-hydroxythalidomide, and deprotection of the carboxylic acid.

4.1.1. Tosylation of tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate

-

Dissolve tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/g).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (1.5 eq) dropwise, followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product, which can be used in the next step without further purification.

4.1.2. Alkylation of 4-Hydroxythalidomide

-

To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous dimethylformamide (DMF, 15 mL/g), add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the tosylated PEG4-tert-butyl ester (1.1 eq) dissolved in a minimal amount of DMF.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Thalidomide-O-PEG4-O-tert-butyl ester.

4.1.3. Deprotection of the tert-Butyl Ester

-

Dissolve the purified Thalidomide-O-PEG4-O-tert-butyl ester (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v, 10 mL/g).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with toluene (B28343) (3 x 20 mL) to remove residual TFA.

-

The resulting crude Thalidomide-O-PEG4-COOH can be purified by recrystallization or column chromatography to yield the pure product.

Step 2: Synthesis of this compound

This step involves the activation of the carboxylic acid group of Thalidomide-O-PEG4-COOH using EDC and NHS.

-

Dissolve Thalidomide-O-PEG4-COOH (1.0 eq) in anhydrous DMF (10 mL/g).

-

Add N-Hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Signaling Pathway and Mechanism of Action

This compound is a component of a PROTAC. The thalidomide portion binds to the E3 ligase Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. The NHS ester end is used to conjugate the molecule to a ligand that binds to a target protein of interest (POI). The resulting PROTAC then facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Caption: Mechanism of action of a thalidomide-based PROTAC.

An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hijacking the Cellular Machinery for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire protein. This is achieved through their unique heterobifunctional structure, which consists of two distinct ligands connected by a chemical linker. One ligand binds to the POI, while the other engages an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2]

Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, have emerged as pivotal E3 ligase ligands in PROTAC design. These molecules are known to bind to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] By incorporating a thalidomide-based moiety, PROTACs can effectively hijack the CRL4^CRBN^ complex to tag a wide array of target proteins for degradation. This guide provides a comprehensive technical overview of the mechanism of action of thalidomide-based PROTACs, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers in the field.

The Core Mechanism: A Step-by-Step Breakdown

The catalytic cycle of a thalidomide-based PROTAC involves a series of orchestrated molecular events that ultimately lead to the selective removal of the target protein.

Step 1: Ternary Complex Formation The cornerstone of PROTAC action is the formation of a stable ternary complex comprising the PROTAC, the target protein (POI), and the CRBN E3 ligase.[1] The thalidomide moiety of the PROTAC binds to CRBN, while the other ligand binds to the POI. The linker connecting these two ligands plays a crucial role in enabling a favorable orientation for the subsequent ubiquitination step. The stability of this ternary complex is often enhanced by positive cooperativity, where the binding of one protein increases the affinity for the other.[4]

Step 2: Ubiquitination of the Target Protein Once the ternary complex is formed, the CRL4^CRBN^ E3 ligase facilitates the transfer of ubiquitin (Ub) from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which serves as a recognition signal for the proteasome.

Step 3: Proteasomal Degradation The polyubiquitinated POI is recognized and captured by the 26S proteasome. The proteasome then unfolds and proteolytically degrades the POI into small peptides.

Step 4: Release and Recycling Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting as a catalyst for protein removal.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a thalidomide-based PROTAC is assessed through several key quantitative parameters. These metrics are crucial for comparing the potency and effectiveness of different PROTAC molecules during the drug development process.

Data Presentation: Key Performance Indicators

The following tables summarize critical data for prominent thalidomide-based PROTACs, providing a comparative overview of their performance.

Table 1: Degradation Potency (DC50 and Dmax) of Clinically Relevant PROTACs

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | Androgen Receptor (AR) | Thalidomide derivative | VCaP | ~1 | >90 | [5][6] |

| ARV-471 | Estrogen Receptor (ER) | Lenalidomide derivative | MCF7 | ~0.9 - 2 | >95 | [7][8][9] |

| dBET1 | BRD4 | Thalidomide | MV4;11 | Not specified | >98 | [10] |

| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 | >95 | [2] |

-

DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax : The maximum percentage of protein degradation achieved.

Table 2: Binding Affinities and Ternary Complex Cooperativity

| PROTAC | Target Protein | CRBN Ligand | Target Kd (nM) | CRBN Kd (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |

| dBET1 | BRD4 | Thalidomide | 90 | 1700 | 25 | 2.6 | [3] |

| Representative BTK PROTAC | BTK | Pomalidomide | 1.8 | 250 | 0.9 | 5 | [3] |

-

Kd : Dissociation constant, a measure of binding affinity.

-

Cooperativity (α) : A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.

Table 3: Off-Target Degradation of Neosubstrates

| PROTAC | Target Protein | Cell Line | Off-Target Neosubstrate | DC50 (nM) | Dmax (%) | Reference |

| Pomalidomide-based ALK PROTAC | ALK | SU-DHL-1 | IKZF1 | ~25 | >90 | [11] |

| Pomalidomide-based ALK PROTAC | ALK | SU-DHL-1 | IKZF3 | ~50 | >90 | [11] |

Experimental Protocols for Mechanistic Elucidation

A thorough understanding of a PROTAC's mechanism of action requires a suite of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Ternary Complex Formation Assays

Principle: This bead-based assay measures the proximity of two molecules. Donor beads, upon excitation, release singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal. In the context of PROTACs, one protein (e.g., POI) is tagged and binds to the donor bead, while the other protein (e.g., CRBN) is tagged and binds to the acceptor bead. The PROTAC brings these two proteins, and thus the beads, into close proximity, generating a signal.[12][13]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 2X mixture of the tagged POI and tagged CRBN in the desired assay buffer.

-

Prepare a 4X serial dilution of the PROTAC in the same assay buffer.

-

Prepare a 4X mixture of AlphaLISA acceptor beads and a 1X solution of AlphaLISA donor beads.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the 4X PROTAC dilution to the appropriate wells.

-

Add 10 µL of the 2X protein mixture to each well.

-

Incubate at room temperature for 60 minutes to allow for ternary complex formation.

-

Add 5 µL of the 4X acceptor bead mixture to each well.

-

Incubate in the dark at room temperature for 60 minutes.

-

Add 5 µL of the 1X donor bead solution to each well.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect". The peak of the curve represents the optimal concentration for ternary complex formation.

-

Principle: This live-cell assay measures protein-protein interactions. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase (CRBN) is fused to a HaloTag® protein that is labeled with a fluorescent ligand (acceptor). PROTAC-induced proximity between the POI and CRBN results in energy transfer from the luciferase to the fluorophore, generating a BRET signal.[14][15][16]

Detailed Protocol:

-

Cell Preparation:

-

Co-transfect cells with plasmids encoding the NanoLuc®-POI fusion and the HaloTag®-CRBN fusion.

-

Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.

-

-

Assay Procedure:

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 2-4 hours to allow for labeling of the HaloTag®-CRBN.

-

Add a serial dilution of the PROTAC to the wells.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Incubate for 3-5 minutes.

-

-

Data Acquisition:

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

-

In Vitro Ubiquitination Assay

Principle: This biochemical assay directly measures the PROTAC-dependent ubiquitination of the target protein. The reaction is reconstituted in vitro using purified components of the ubiquitination cascade. The ubiquitinated POI is then detected by Western blotting.

Detailed Protocol:

-

Reaction Setup (on ice):

-

In a microcentrifuge tube, combine the following:

-

Ubiquitin

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UBE2D2)

-

CRL4^CRBN^ complex

-

Target protein (POI)

-

PROTAC (or DMSO as a vehicle control)

-

ATP

-

Ubiquitination buffer

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Quenching:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody specific for the POI.

-

A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be observed in the presence of the PROTAC.

-

Cellular Degradation Assay (Quantitative Western Blot)

Principle: This cell-based assay quantifies the reduction in the levels of the target protein following treatment with a PROTAC.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein amounts and separate the lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

-

Signaling Pathways and Off-Target Effects

The degradation of a target protein by a thalidomide-based PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of the Androgen Receptor (AR) by PROTACs like ARV-110 is a promising strategy for treating prostate cancer by disrupting AR-driven gene expression.[5][6] Similarly, the degradation of BRD4, a member of the BET family of proteins, has shown therapeutic potential in various cancers by downregulating the expression of oncogenes like c-Myc.[2][10]

A critical consideration in the development of thalidomide-based PROTACs is the potential for off-target effects. The thalidomide moiety itself can act as a "molecular glue," inducing the degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors IKZF1 and IKZF3.[11][17] The degradation of these proteins can lead to immunomodulatory effects, which may be beneficial in some contexts but can also cause unwanted side effects. Therefore, careful profiling of the proteome-wide effects of new thalidomide-based PROTACs is essential.

Conclusion

Thalidomide-based PROTACs have emerged as a powerful and versatile platform for targeted protein degradation. Their mechanism of action, centered on the formation of a ternary complex and the hijacking of the CRL4^CRBN^ E3 ligase, offers a unique therapeutic strategy for a wide range of diseases. A thorough understanding of the underlying molecular events, coupled with rigorous experimental validation using the techniques outlined in this guide, is essential for the successful development of novel and effective PROTAC-based therapies. As the field continues to evolve, a focus on optimizing ternary complex formation, enhancing target selectivity, and mitigating off-target effects will be paramount in realizing the full therapeutic potential of this exciting technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. SLAS2024 [slas2024.eventscribe.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 17. researchgate.net [researchgate.net]

The Role of Cereblon (CRBN) in PROTAC-Mediated Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Cereblon

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting the function of a disease-causing protein, eliminates it entirely from the cell.[1] This is achieved by co-opting the cell's own natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][3] Proteolysis-Targeting Chimeras (PROTACs) are the vanguard of this approach. These heterobifunctional molecules are designed to act as a bridge, connecting a specific Protein of Interest (POI) to an E3 ubiquitin ligase.[4][5]

The E3 ligase, a crucial component of the UPS, is responsible for selecting which proteins are marked for destruction. By inducing this proximity, the PROTAC facilitates the transfer of ubiquitin—a small regulatory protein—from the E3 ligase to the POI.[6] This polyubiquitination serves as a molecular flag, signaling the 26S proteasome to degrade the tagged protein.[2]

Among the hundreds of E3 ligases in human cells, a select few have become workhorses for PROTAC development due to the availability of well-characterized small molecule ligands.[1] Cereblon (CRBN) is arguably the most prominent and widely utilized E3 ligase in the field.[7] It is the target of immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs, whose discovery as CRBN ligands unlocked the potential for a vast number of CRBN-recruiting PROTACs.[2][8] This guide provides an in-depth technical overview of CRBN's structure, mechanism, and application in PROTAC-mediated degradation.

The CRL4^CRBN E3 Ubiquitin Ligase Complex

Cereblon does not act alone; it functions as the substrate receptor within a larger multi-protein assembly known as the Cullin-RING Ligase 4 (CRL4^CRBN) complex.[9][10] This complex is the functional unit that mediates the ubiquitination of target proteins.

The key components of the CRL4^CRBN complex are:

-

Cereblon (CRBN): The substrate receptor. It is responsible for recognizing and binding to specific proteins destined for degradation.[2] In the context of PROTACs, CRBN's binding pocket is engaged by the IMiD-based moiety of the PROTAC molecule.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor or linker protein that connects CRBN to the main scaffold of the complex.[2][11]

-

Cullin 4A (CUL4A): A scaffold protein that forms the backbone of the complex. It organizes the other components and is activated through a process called neddylation.[2][12]

-

Regulator of Cullins 1 (Rbx1) or RING-Box Protein 1: A RING-domain containing protein that binds to CUL4A and functions to recruit the E2 ubiquitin-conjugating enzyme, which is charged with activated ubiquitin.

The coordinated action of these components forms an efficient molecular machine for tagging proteins with ubiquitin.

The Catalytic Cycle of CRBN-Mediated PROTAC Action

PROTACs function catalytically to induce the degradation of a POI. The process involves a series of orchestrated steps that lead to the formation of a key ternary complex, ubiquitination, and eventual destruction of the target.

The cycle can be broken down as follows:

-

Binary Complex Formation: The PROTAC molecule, once inside the cell, can independently bind to either CRBN or the POI, forming two distinct binary complexes.

-

Ternary Complex Formation: The crucial step is the formation of a stable POI-PROTAC-CRBN ternary complex.[12] The linker connecting the two ends of the PROTAC is critical for allowing the two proteins to come together in a productive orientation for ubiquitin transfer.[13]

-

Ubiquitination: Once the ternary complex is formed, the CRL4^CRBN complex is activated. The recruited E2 enzyme transfers ubiquitin molecules onto accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is now recognized by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.

-

PROTAC Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage another POI and CRBN molecule, beginning the cycle anew. This catalytic nature allows substoichiometric amounts of a PROTAC to degrade a large amount of a target protein.[7]

Quantitative Metrics for Evaluating CRBN-PROTAC Efficacy

The development and optimization of PROTACs rely on a suite of quantitative assays to measure their performance. Key parameters include binding affinities and cellular degradation efficiency. These metrics are essential for establishing structure-activity relationships (SAR) and guiding medicinal chemistry efforts.

| Parameter | Description | Typical Assay | Significance |

| Binary Kd (CRBN) | Dissociation constant for the PROTAC binding to the CRBN E3 ligase complex. | SPR, ITC, TR-FRET | Measures engagement with the E3 ligase. Weak binding (µM range) is often sufficient and sometimes desirable.[14] |

| Binary Kd (POI) | Dissociation constant for the PROTAC binding to the Protein of Interest (POI). | SPR, ITC, TR-FRET | Measures engagement with the target protein. High affinity is generally sought but not always required. |

| Ternary Complex Kd | Dissociation constant for the formation of the POI-PROTAC-CRBN complex. | AlphaLISA, TR-FRET | A direct measure of the stability of the key intermediate complex. This is often a better predictor of degradation than binary affinities alone.[15] |

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein in cells. | Western Blot, HiBiT, ELISA | The primary measure of a PROTAC's cellular potency. Lower values indicate higher potency.[16] |

| Dmax | The maximum percentage of protein degradation achieved at optimal PROTAC concentration. | Western Blot, HiBiT, ELISA | Indicates the efficacy of the degrader. A high Dmax (e.g., >90%) is desirable.[16] |

| t1/2 Degradation | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Time-course Western Blot | Characterizes the kinetics of degradation, indicating how quickly the PROTAC acts. |

Note: The values for these parameters are highly dependent on the specific POI, PROTAC chemistry, and cell line used.

Key Experimental Protocols

A robust experimental cascade is necessary to validate the mechanism of action of a CRBN-recruiting PROTAC. This involves moving from biochemical assays that confirm the molecular interactions to cell-based assays that measure the ultimate biological outcome.

Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the POI-PROTAC-CRBN complex in a solution-based, no-wash format.

-

Principle: AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology uses donor and acceptor beads that, when brought into close proximity (<200 nm), generate a chemiluminescent signal. One protein (e.g., POI) is bound to acceptor beads and the other (e.g., CRBN) to donor beads. A PROTAC that bridges the two proteins will bring the beads together, producing a signal proportional to the amount of ternary complex formed.[15][17]

-

Methodology:

-

Reagents:

-

Recombinant, tagged POI (e.g., GST-tagged BRD4).

-

Recombinant, tagged CRBN complex (e.g., His-tagged DDB1-CRBN).

-

PROTAC compound (e.g., dBET1) titrated across a range of concentrations.

-

AlphaLISA Glutathione (GSH) Acceptor beads.

-

AlphaLISA Nickel Chelate (Ni-NTA) or anti-tag Donor beads.

-

Assay buffer.

-

-

Procedure:

-

In a 384-well microplate, add fixed concentrations of the POI and CRBN complex.

-

Add the PROTAC at various concentrations. A wide range is crucial to observe the "hook effect," where excess PROTAC can favor binary complex formation and reduce the signal.[18]

-

Incubate for 1-2 hours at room temperature to allow complex formation.

-

Add the acceptor beads and incubate for 1 hour.

-

Add the donor beads (in the dark) and incubate for 1 hour.

-

Read the plate on an Alpha-enabled plate reader.

-

-

Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration range that promotes maximal ternary complex formation.

-

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.

-

Principle: The assay reconstitutes the key components of the UPS in a test tube to monitor the transfer of ubiquitin to the POI.[]

-

Methodology:

-

Reagents:

-

E1 Ubiquitin-Activating Enzyme (e.g., UBE1).

-

E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5b).

-

CRL4^CRBN E3 Ligase complex.

-

Recombinant POI.

-

PROTAC compound.

-

Ubiquitin (often biotin-tagged for easier detection).

-

ATP (energy source for the E1 enzyme).

-

Ubiquitination buffer.

-

-

Procedure:

-

Combine E1, E2, E3, POI, biotin-ubiquitin, and the PROTAC in the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating.

-

-

Detection (Western Blot):

-

Run the samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a streptavidin-HRP conjugate (to detect biotin-ubiquitin) or an antibody specific to the POI.

-

A high-molecular-weight smear or ladder of bands above the unmodified POI indicates polyubiquitination.

-

-

Cellular Degradation Assay (Western Blot)

This is the definitive assay to measure a PROTAC's ability to reduce target protein levels in a relevant biological context.

-

Principle: Cells are treated with the PROTAC, and the level of the target protein is quantified relative to an untreated control and a loading control.[20]

-

Methodology:

-

Cell Treatment:

-

Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cell debris.

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

-

-

Western Blotting:

-

Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the POI.

-

Wash and then incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip or cut the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the POI band intensity to the corresponding loading control.

-

Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.

-

-

-

Essential Controls:

-

Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor like MG132. A rescue of the POI from degradation confirms that the process is proteasome-dependent.[21]

-

CRBN Dependency: Co-treat with an excess of a CRBN ligand (e.g., pomalidomide) to compete with the PROTAC for CRBN binding. A blockage of degradation confirms CRBN engagement. Alternatively, use a PROTAC with an inactive epimer of the CRBN binder.

-

Conclusion and Future Outlook

Cereblon has been instrumental in the rise of targeted protein degradation, providing a robust and versatile E3 ligase platform for the development of countless PROTACs, several of which are now in clinical trials.[7] Its well-understood interaction with IMiD-based ligands provides a reliable anchor point for PROTAC design. The comprehensive suite of biochemical and cellular assays detailed herein is critical for the rigorous characterization and optimization of these powerful molecules.

While the reliance on CRBN (and VHL) has been incredibly productive, the field is actively working to expand the toolkit of available E3 ligases.[1] This will help overcome potential resistance mechanisms, such as the downregulation or mutation of CRBN in cancer cells, and tailor degradation strategies to specific tissues or cell types with differential E3 ligase expression. Nonetheless, the foundational principles established through the study of CRBN will continue to guide the entire field of targeted protein degradation as it matures into a major new therapeutic modality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Degradation and PROTACs [promega.sg]

- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. What are CRBN modulators and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. resources.revvity.com [resources.revvity.com]

- 20. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 21. benchchem.com [benchchem.com]

The Dawn of a New Therapeutic Modality: An In-depth Technical Guide to PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibitors to novel therapeutic strategies. At the forefront of this revolution is the Proteolysis Targeting Chimera (PROTAC) technology, a powerful approach that harnesses the cell's own machinery to selectively eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of PROTAC technology, from its fundamental mechanism of action to detailed experimental protocols and the latest quantitative data, serving as a vital resource for researchers and drug development professionals.

Introduction: A New Era of Targeted Protein Degradation

First conceptualized in 2001, PROTACs represent a groundbreaking therapeutic modality that, instead of merely inhibiting a target protein's function, leads to its complete removal from the cell.[] This is achieved through a unique mechanism that "hijacks" the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[] PROTACs are heterobifunctional molecules, acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[] This catalytic mode of action allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering the potential for greater efficacy and a more sustained duration of action compared to traditional inhibitors.[] Furthermore, PROTAC technology opens up the possibility of targeting proteins previously considered "undruggable" due to the lack of a well-defined active site.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

The efficacy of PROTAC technology lies in its ability to co-opt the cell's natural protein degradation pathway. The process can be broken down into a series of key steps:

-

Ternary Complex Formation: A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a transient ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

-

Polyubiquitination: A chain of ubiquitin molecules is built upon the POI, creating a polyubiquitin (B1169507) tag.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.

-

PROTAC Recycling: Following the degradation of the POI, the PROTAC molecule is released and can initiate another cycle of degradation.

Core Components of a PROTAC

A PROTAC molecule is a chimerical construct composed of three essential parts:

-

Warhead: This is the ligand that specifically binds to the protein of interest (POI). The design of the warhead is crucial for the selectivity of the PROTAC.

-

E3 Ligase Ligand: This component recruits a specific E3 ubiquitin ligase. While there are over 600 E3 ligases in the human genome, only a handful, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), are commonly utilized in current PROTAC design.

-

Linker: The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex and significantly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

The PROTAC Drug Discovery and Development Workflow

The development of a novel PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation.

Quantitative Assessment of PROTAC Efficacy

The efficacy of a PROTAC is primarily characterized by two key parameters:

-

DC50 (Degradation Concentration 50): The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates higher potency.

-

Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with a given PROTAC.

The following tables summarize the in vitro degradation data for several prominent PROTACs that have reached clinical development or are widely used as research tools.

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | CRBN | VCaP | < 1 | > 95 | [2] |

| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | CRBN | MCF7 | ~2 | > 90 | [2] |

| BMS-986365 | Androgen Receptor (AR) | Not Disclosed | Various Prostate Cancer Lines | Potent (100x > enzalutamide) | Not specified | [3] |

| BGB-16673 | Bruton's Tyrosine Kinase (BTK) | Not Disclosed | Not specified | Not specified | Not specified | [3] |

| KT-474 | IRAK4 | Not Disclosed | Peripheral Blood Mononuclear Cells | Not specified | > 95 | [2] |

| NX-2127 | Bruton's Tyrosine Kinase (BTK) | CRBN | Peripheral Blood | Not specified | > 80-90 | [2] |

Note: The reported values can vary depending on the specific experimental conditions, such as cell line and treatment duration.

Key Experimental Protocols

The development and characterization of PROTACs rely on a suite of specialized biochemical and cellular assays. Below are detailed methodologies for three critical experiments.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a solution-based, high-throughput format.

Principle: TR-FRET relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity. In this assay, the POI and the E3 ligase are labeled with a donor and an acceptor, respectively (or via tagged antibodies). The binding of the PROTAC brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to the amount of ternary complex formed.

Materials:

-

Purified, tagged POI (e.g., GST-tagged)

-

Purified, tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)

-

PROTAC of interest

-

TR-FRET donor-labeled antibody (e.g., anti-GST-Tb)

-

TR-FRET acceptor-labeled antibody (e.g., anti-His-AF488)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the POI, E3 ligase, antibodies, and PROTAC in assay buffer.

-

Assay Setup: In a 384-well plate, add the following in order:

-

PROTAC at various concentrations (typically a serial dilution).

-

A mixture of the POI and the E3 ligase at optimized concentrations.

-

A mixture of the donor and acceptor antibodies.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes) to allow for complex formation.

-

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[4]

Cellular Protein Degradation Assay (In-Cell Western)

This is a quantitative immunofluorescence-based assay performed in a microplate format to measure the levels of a target protein within cells after PROTAC treatment.

Principle: Cells are cultured in a multi-well plate, treated with the PROTAC, and then fixed and permeabilized. The target protein is detected using a specific primary antibody, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of the target protein, is measured using a plate-based imaging system. A second antibody against a housekeeping protein is used for normalization.

Materials:

-

Adherent cell line expressing the POI

-

96-well or 384-well black-walled, clear-bottom microplates

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Fixation solution (e.g., 4% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the POI

-

Primary antibody for a loading control (e.g., anti-GAPDH or anti-tubulin)

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

-

Plate-based infrared imaging system

Procedure:

-

Cell Seeding: Seed cells into the microplate at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle-only control.

-

Fixation and Permeabilization:

-

Remove the media and wash the cells with PBS.

-

Fix the cells with the fixation solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 5 minutes.

-

-

Blocking: Block the cells with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the cells with the primary antibodies (for both POI and loading control) overnight at 4°C.

-

Wash the cells with wash buffer (e.g., PBS with 0.1% Tween-20).

-

Incubate with the corresponding infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

-

Washing and Imaging:

-

Wash the cells multiple times with wash buffer.

-

Scan the plate using a plate-based infrared imaging system.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for both the POI and the loading control.

-

Normalize the POI signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]

-

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of the POI is mediated by the ubiquitin-proteasome system.

Principle: Cells are treated with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132). The POI is then immunoprecipitated from the cell lysates, and the ubiquitinated forms of the POI are detected by Western blotting using an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitinated species in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.

Materials:

-

Cell line expressing the POI

-

PROTAC of interest

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

-

Primary antibody against the POI for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Primary antibody against ubiquitin for Western blotting

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and/or a proteasome inhibitor for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Lyse the cells in a denaturing lysis buffer to preserve the ubiquitination status of the proteins.

-

Immunoprecipitation:

-

Incubate the cell lysates with the anti-POI antibody to form an antibody-antigen complex.

-

Add protein A/G beads to pull down the complex.

-

Wash the beads to remove non-specific binding proteins.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated POI.

-

A high-molecular-weight smear or laddering pattern indicates polyubiquitination.[6]

-

Applications and Future Perspectives

PROTAC technology has shown immense promise in oncology, with several PROTACs targeting key cancer drivers like the Androgen Receptor (AR), Estrogen Receptor (ER), and Bruton's Tyrosine Kinase (BTK) currently in clinical trials.[3][7]

Targeting the Androgen Receptor (AR) in Prostate Cancer

The AR signaling pathway is a key driver of prostate cancer. PROTACs like ARV-110 are designed to degrade the AR, offering a potential new treatment strategy, especially for patients who have developed resistance to traditional AR inhibitors.

Targeting the Estrogen Receptor (ER) in Breast Cancer

ER signaling is central to the growth of the majority of breast cancers. PROTACs such as ARV-471 are being developed to degrade the ER, providing a potential new therapeutic option for patients with ER-positive breast cancer.

Targeting BET Proteins in Cancer

Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes like c-Myc. PROTACs that degrade BET proteins have shown significant anti-cancer activity in preclinical models.

References

- 2. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

- 3. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]

- 6. Ubiquitination Assay - Profacgen [profacgen.com]

- 7. PROTACs revolutionize small molecule drugs | CAS [cas.org]

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide for Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linker strategies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design. This in-depth technical guide elucidates the multifaceted functions of PEG linkers, their impact on the physicochemical and pharmacological properties of PROTACs, and provides a practical framework for their strategic implementation in drug discovery and development. Through a comprehensive review of current literature, this guide offers quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower researchers in the rational design of next-generation protein degraders.

Introduction: The Central Role of the Linker in PROTAC Function

PROTACs orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system (UPS). This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker, far from being a mere passive spacer, is a critical determinant of the stability and productivity of this ternary complex.[1][2] Its length, flexibility, and chemical composition profoundly influence key parameters that govern a PROTAC's overall efficacy, including:

-

Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to facilitate favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[3] An inappropriate linker can lead to steric hindrance or unproductive binding modes, thereby diminishing degradation efficiency.

-

Physicochemical Properties: PROTACs are inherently large molecules, often exceeding the traditional "rule of five" for oral bioavailability. The linker's properties significantly impact the resulting molecule's solubility, a critical factor for both in vitro assays and in vivo applications.[4]

-

Cell Permeability: The ability of a PROTAC to traverse the cell membrane and reach its intracellular target is paramount. The linker's characteristics, including its hydrophilicity and conformational flexibility, play a crucial role in modulating this property.

The Function of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties to PROTAC molecules.

Enhancing Solubility and Modulating Physicochemical Properties

A primary challenge in PROTAC development is their often-low aqueous solubility due to their high molecular weight and lipophilicity. PEG linkers, with their inherent hydrophilicity, effectively address this issue. The ether oxygens in the PEG chain can form hydrogen bonds with water, thereby increasing the overall solubility of the PROTAC molecule.[5][6] This enhanced solubility is crucial for reliable biological assays and for the formulation of bioavailable drug candidates.

Impact on Cell Permeability: The "Chameleon Effect"

The influence of PEG linkers on cell permeability is nuanced. While their hydrophilicity can be perceived as a barrier to passive diffusion across the lipophilic cell membrane, the conformational flexibility of PEG chains can lead to a phenomenon sometimes referred to as the "chameleon effect." In aqueous environments, the PEG linker may adopt an extended conformation, maximizing its interaction with water. However, upon approaching the cell membrane, the flexible linker can collapse into a more compact, folded conformation, effectively shielding its polar surface area and presenting a more lipophilic face to the membrane, thus facilitating passive diffusion.[7]

Optimizing Ternary Complex Formation through Tunable Length and Flexibility

The modular nature of PEG linkers allows for the systematic variation of their length by adding or removing ethylene glycol units. This "tunability" is a key advantage in the empirical process of optimizing PROTAC potency.[8] An optimal linker length is required to span the distance between the POI and the E3 ligase without inducing steric clashes, while also being short enough to foster productive protein-protein interactions within the ternary complex.[9][10] The flexibility of the PEG chain allows the warhead and the E3 ligase ligand to adopt multiple orientations, increasing the probability of forming a stable and productive ternary complex.[3]

Data Presentation: Quantitative Impact of PEG Linkers

The choice of linker length is a critical optimization parameter in PROTAC design. The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on the degradation efficacy of different PROTACs.

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | Reference |

| Alkyl/Ether | < 12 | No Degradation | - | TBK1 | [1] |

| Alkyl/Ether | 21 | 3 | 96 | TBK1 | [10] |

| Alkyl/Ether | 29 | 292 | 76 | TBK1 | [10] |

| Table 1: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1). This data highlights that a linker of sufficient length is required for any degradation to occur, and that an optimal length exists for maximal potency. |

| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Target Protein | Reference |

| 9 | ~50% | >10 | ERα | [2] |

| 12 | ~75% | ~5 | ERα | [2] |

| 16 | ~95% | ~1 | ERα | [2][9] |

| 19 | ~70% | ~5 | ERα | [2] |

| 21 | ~60% | >10 | ERα | [2] |

| Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths. This study demonstrates a clear structure-activity relationship, with the 16-atom linker providing the most effective degradation and cellular activity. |

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Target Protein | Reference |

| RC-1 | PEG6 | ~100 | >90 | BTK | [11] |

| RC-2 | PEG4 | ~250 | >90 | BTK | [11] |

| RC-3 | PEG8 | ~50 | >90 | BTK | [11] |

| Table 3: Degradation Potency of BTK-targeting PROTACs with Varying PEG Linker Lengths. This data illustrates that even within a PEG series, linker length significantly impacts degradation potency. |

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

Impact of PEG Linker Flexibility on Ternary Complex Formation

Experimental Protocols

General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol outlines a general method for synthesizing a PROTAC using a bifunctional PEG linker with amine and carboxylic acid termini.

Materials:

-

Warhead with a carboxylic acid or amine functional group

-

E3 ligase ligand with a corresponding amine or carboxylic acid functional group

-

Amine-PEGn-COOH linker

-

Peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for Boc deprotection (if applicable, e.g., TFA in DCM)

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

-

Step 1: Coupling of the first component.

-